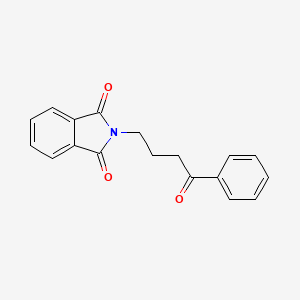

Phthalimide, N-(3-benzoylpropyl)-

Description

Significance of the Phthalimide (B116566) Moiety in Chemical Transformations

The phthalimide moiety, characterized by its isoindole-1,3-dione core, is a fundamental building block in organic chemistry. longdom.org Its significance stems from its stability and its ability to serve as a masked source of a primary amino group. wikipedia.orgturito.com This feature is famously exploited in the Gabriel synthesis, a classic method for the preparation of primary amines. prutor.aibyjus.com The imide hydrogen of phthalimide is acidic (pKa of 8.3) due to the electron-withdrawing effect of the two adjacent carbonyl groups, which stabilize the resulting anion through resonance. wikipedia.orgturito.comvedantu.com This acidity allows for the facile formation of the phthalimide anion, a potent nucleophile that can participate in a variety of chemical transformations. byjus.comlibretexts.org

Beyond its role in amine synthesis, the phthalimide group is valued for its oxidative and thermal stability, as well as its resistance to many solvents. acs.orgorganic-chemistry.org These properties make it a robust protecting group for primary amines in multi-step syntheses, particularly in peptide chemistry where it prevents racemization. organic-chemistry.org The phthalimide structure can also be modified through various reactions, including nucleophilic substitution, reduction, and transition metal-catalyzed processes, allowing for the introduction of diverse functionalities. longdom.org

Overview of N-Alkylated Phthalimides as Synthetic Intermediates

N-alkylated phthalimides are crucial synthetic intermediates, primarily because they are the key precursors in the Gabriel synthesis of primary amines. prutor.aithermofisher.com This method involves the N-alkylation of potassium phthalimide with a primary alkyl halide. wikipedia.org The resulting N-alkylphthalimide is then cleaved, typically through hydrazinolysis or acidic/basic hydrolysis, to release the desired primary amine. wikipedia.orgbyjus.comlibretexts.org A major advantage of the Gabriel synthesis is that it selectively produces primary amines, avoiding the over-alkylation that can occur when using ammonia (B1221849), which often leads to mixtures of primary, secondary, and tertiary amines. prutor.ailibretexts.org

Various methods exist for the N-alkylation of phthalimides. Besides the classical reaction with alkyl halides, alternatives include the Mitsunobu reaction with alcohols. organic-chemistry.org An efficient and straightforward method for N-alkylation of aromatic cyclic imides utilizes cesium carbonate as the base in anhydrous N,N-dimethylformamide. organic-chemistry.org The use of ionic liquids with potassium hydroxide (B78521) as a base also provides a convenient and selective method for the N-alkylation of phthalimide. organic-chemistry.org These N-alkylated intermediates are not only pathways to primary amines but are also foundational molecules for synthesizing a wide array of more complex chemical structures. acs.org

Rationale for Research on N-(3-benzoylpropyl)-Phthalimide Architectures

The specific architecture of N-(3-benzoylpropyl)-phthalimide, which combines the phthalimide group with a 3-benzoylpropyl side chain, presents a unique molecular scaffold. While specific research on this particular compound is not extensively documented in publicly available literature, the rationale for investigating such structures can be inferred from the properties of its constituent parts.

The phthalimide core is a well-established pharmacophore, meaning it is a molecular feature responsible for a drug's biological activity. longdom.org Phthalimide derivatives are known to exhibit a wide range of biological effects, including anti-inflammatory, anticonvulsant, analgesic, and anticancer properties. rsc.orgturito.comnih.gov The thalidomide (B1683933) molecule and its analogs, for instance, which contain the phthalimide structure, have significant immunomodulatory and anti-angiogenic activities. longdom.orgjlu.edu.cn

Structure

3D Structure

Properties

IUPAC Name |

2-(4-oxo-4-phenylbutyl)isoindole-1,3-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15NO3/c20-16(13-7-2-1-3-8-13)11-6-12-19-17(21)14-9-4-5-10-15(14)18(19)22/h1-5,7-10H,6,11-12H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUDLNCUEDXJSME-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)CCCN2C(=O)C3=CC=CC=C3C2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15NO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

293.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for N 3 Benzoylpropyl Phthalimide

Alkylation Approaches to N-Substitution

Alkylation methods are among the most common strategies for synthesizing N-substituted phthalimides. These reactions typically involve a nucleophilic phthalimide (B116566) species attacking an electrophilic carbon on the alkyl substrate.

The Gabriel synthesis is a classic and reliable method for preparing primary amines by alkylating a phthalimide salt. wikipedia.orgbyjus.com While the final goal of the traditional Gabriel synthesis is to cleave the phthalimide group to release a primary amine, the intermediate N-alkylated phthalimide is precisely the target compound in this context. libretexts.org

The process begins with the deprotonation of phthalimide, which has an acidic N-H bond (pKa ≈ 8.3) due to the two flanking electron-withdrawing carbonyl groups. masterorganicchemistry.com A base, such as potassium hydroxide (B78521) (KOH) or potassium carbonate (K2CO3), is used to form the potassium salt of phthalimide, a potent nucleophile. masterorganicchemistry.comvedantu.com This nucleophilic phthalimide anion then attacks a primary alkyl halide in an S_N_2 reaction. masterorganicchemistry.comvedantu.com

For the synthesis of N-(3-benzoylpropyl)-phthalimide, the required alkyl halide would be a 3-benzoylpropyl halide, such as 4-chloro-1-phenyl-1-butanone or 4-bromo-1-phenyl-1-butanone. The reaction avoids the overalkylation often seen when using ammonia (B1221849), as the resulting N-alkylphthalimide is no longer nucleophilic. masterorganicchemistry.comorganic-chemistry.org The reaction is often carried out in a polar aprotic solvent like dimethylformamide (DMF) to facilitate the S_N_2 mechanism. thermofisher.comiu.edu While the traditional Gabriel synthesis proceeds to a hydrolysis or hydrazinolysis step to yield the primary amine, this step is omitted when N-(3-benzoylpropyl)-phthalimide is the desired final product. wikipedia.orgthermofisher.com

Table 1: Key Steps in the Gabriel Synthesis for N-(3-benzoylpropyl)-phthalimide

| Step | Description | Reagents | Product |

|---|---|---|---|

| 1. Salt Formation | Deprotonation of phthalimide to form a nucleophilic anion. masterorganicchemistry.comvedantu.com | Phthalimide, Potassium Hydroxide (KOH) or Potassium Carbonate (K2CO3) | Potassium Phthalimide |

| 2. Alkylation | S_N_2 reaction between the phthalimide anion and an alkyl halide. masterorganicchemistry.comvedantu.com | Potassium Phthalimide, 4-halo-1-phenyl-1-butanone | N-(3-benzoylpropyl)-Phthalimide |

Direct N-Alkylation Strategies Utilizing Modified Conditions

Direct N-alkylation offers an alternative to the classical Gabriel synthesis, often providing milder conditions and improved efficiency. These methods involve reacting phthalimide directly with an appropriate alkylating agent in the presence of a base, without pre-forming the phthalimide salt. iu.edu

Several modified conditions have been developed to enhance the N-alkylation of imides. One highly efficient method employs cesium carbonate (Cs2CO3) as the base in anhydrous N,N-dimethylformamide (DMF) at moderate temperatures (20-70°C). organic-chemistry.orgorganic-chemistry.org This protocol is noted for its compatibility with base-sensitive functional groups. organic-chemistry.orgorganic-chemistry.org The use of microwave irradiation has also been shown to significantly accelerate the reaction compared to conventional heating methods. organic-chemistry.orgorganic-chemistry.org

Another modern approach utilizes ionic liquids as the reaction medium, with potassium hydroxide serving as the base, for the successful alkylation of phthalimide and other N-acidic heterocycles. organic-chemistry.orgorganic-chemistry.org These modified strategies can improve yields and reaction times, making them attractive alternatives for the synthesis of N-(3-benzoylpropyl)-phthalimide.

Table 2: Comparison of Modified N-Alkylation Conditions

| Base | Solvent | Conditions | Advantages | Reference |

|---|---|---|---|---|

| Cesium Carbonate | Anhydrous DMF | 20-70°C | High efficiency, compatible with base-labile groups | organic-chemistry.orgorganic-chemistry.org |

| Cesium Carbonate | Anhydrous DMF | Microwave Irradiation | Faster reaction times than conventional heating | organic-chemistry.orgorganic-chemistry.org |

| Potassium Hydroxide | Ionic Liquid | - | Efficient, alternative reaction medium | organic-chemistry.orgorganic-chemistry.org |

| Potassium Carbonate | DMF | Warming | High yield, avoids pre-forming phthalimide salt | iu.edu |

Mitsunobu Reaction Protocols for N-(3-benzoylpropyl)-Phthalimide Synthesis

The Mitsunobu reaction provides a powerful and versatile method for the N-alkylation of phthalimide using an alcohol as the alkyl source. organic-chemistry.orgwikipedia.org This reaction is particularly useful for converting primary and secondary alcohols into various functional groups, including N-alkylphthalimides. organic-chemistry.org

To synthesize N-(3-benzoylpropyl)-phthalimide via this route, the starting material would be 4-hydroxy-1-phenyl-1-butanone. The reaction proceeds in the presence of a phosphine, typically triphenylphosphine (B44618) (PPh3), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). wikipedia.orgnih.gov

The mechanism involves the initial formation of a betaine (B1666868) intermediate from the reaction of triphenylphosphine and DEAD. wikipedia.org This intermediate activates the alcohol, converting the hydroxyl group into a good leaving group. Phthalimide, acting as the nucleophile, then displaces the activated hydroxyl group, leading to the formation of the N-C bond. organic-chemistry.org A key feature of the Mitsunobu reaction is that it proceeds with a clean inversion of stereochemistry at the alcohol carbon, although this is not a factor for an achiral substrate like 4-hydroxy-1-phenyl-1-butanone. organic-chemistry.orgwikipedia.org The order of reagent addition is often crucial for the success of the reaction. organic-synthesis.com

Condensation and Cyclization Reactions

An alternative synthetic paradigm involves constructing the phthalimide ring itself through condensation or cyclization reactions. These methods start with a precursor that already contains the N-(3-benzoylpropyl) moiety.

The most direct and fundamentally important method for synthesizing phthalimides is the dehydrative condensation of phthalic anhydride (B1165640) with a primary amine. organic-chemistry.orgturito.com This approach is often preferred when the required amine is readily available. organic-chemistry.org

For the synthesis of N-(3-benzoylpropyl)-phthalimide, this method would involve the reaction of phthalic anhydride with 4-amino-1-phenylbutan-1-one. The reaction is typically carried out by heating the two components, often at high temperatures, to drive off the water molecule formed during the condensation and subsequent ring closure to form the imide. organic-chemistry.orgturito.com Phthalic anhydride can be produced industrially from the oxidation of o-xylene (B151617) or naphthalene. atamanchemicals.com The synthesis of phthalimide itself can be achieved by heating phthalic anhydride with aqueous ammonia or ammonium (B1175870) carbonate. atamanchemicals.comwikipedia.org This principle extends to substituted primary amines, providing a straightforward route to the target molecule, contingent on the accessibility of the aminoketone starting material.

Recent advances in organic synthesis have introduced novel methods for constructing imide rings, which could potentially be adapted for the synthesis of N-(3-benzoylpropyl)-phthalimide. These methods offer alternative disconnection approaches and often proceed under milder conditions.

One such innovative method is a palladium-catalyzed oxidative carbonylation reaction. organic-chemistry.org This process can build the phthalimide structure in a one-pot manner from readily available starting materials, such as an ortho-substituted aryl halide, an amine, and carbon monoxide, offering high atom- and step-economy. organic-chemistry.org Adapting this to the target molecule would likely involve a precursor such as 2-halobenzamide already linked to the 3-benzoylpropyl group.

Other novel strategies include transition-metal-free multicomponent reactions that use arynes, isocyanides, and carbon dioxide to form N-substituted phthalimides under mild conditions. organic-chemistry.orgorganic-chemistry.org Additionally, metal-free photoredox-catalyzed reactions have been developed that achieve the cyclization of ortho-alkynylated benzamides to form phthalimides. organic-chemistry.org While these cutting-edge methods present exciting possibilities, their application to the synthesis of a specific target like N-(3-benzoylpropyl)-phthalimide would require the synthesis of appropriately functionalized and potentially complex starting materials.

Catalytic and Advanced Synthetic Techniques

Modern synthetic chemistry provides several advanced routes for the preparation of N-(3-benzoylpropyl)-phthalimide, focusing on catalysis to enhance reaction efficiency and selectivity. These methods include the use of metal catalysts, microwave assistance, and phase-transfer catalysis, which collectively contribute to more sustainable and effective synthetic processes.

Metal-Catalyzed Coupling Reactions for N-(3-benzoylpropyl)-Phthalimide Formation

Metal-catalyzed reactions are pivotal in the synthesis of phthalimides, offering high efficiency and selectivity. researchgate.net Various transition metals, including palladium, copper, and cobalt, have been successfully employed to catalyze the formation of the phthalimide scaffold. researchgate.netnih.gov

Palladium-catalyzed reactions, such as the Wacker oxidation of phthalimide-protected allylic amines, provide a route to β-amino acids, with the phthalimide group acting as a crucial protecting group. nih.gov Copper-catalyzed systems, often using a copper salt like CuCl in the presence of an oxidant such as tert-butyl hydroperoxide (TBHP), are effective for constructing phthalimide derivatives from arene-fused cyclic amines. nih.gov Cobalt has also been utilized in the carbonylation of benzoyl hydrazides to yield N-pyridyl phthalimide derivatives. nih.gov

While direct metal-catalyzed synthesis of N-(3-benzoylpropyl)-phthalimide is not extensively detailed in the provided results, the principles of using metal catalysts for N-alkylation of phthalimides are well-established. For instance, the reaction of potassium phthalimide with a suitable propyl halide bearing a benzoyl group could likely be facilitated by a metal catalyst to improve yield and reaction conditions.

Table 1: Examples of Metal-Catalyzed Reactions for Phthalimide Synthesis

| Catalyst System | Reactants | Product Type | Reference |

| PdCl2/CuCl | Phthalimide protected allylic amines | β-Amino acid precursors | nih.gov |

| CuCl/TBHP | Arene-fused cyclic amines | Phthalimide derivatives | nih.gov |

| Cobalt | Benzoyl hydrazides | N-Pyridyl phthalimides | nih.gov |

| Nano-Cu2O | 2-halobenzoic acids, amines, TMSCN | N-Substituted phthalimides | nih.gov |

This table presents examples of metal-catalyzed reactions for the synthesis of the broader phthalimide class, illustrating the potential for application in the synthesis of N-(3-benzoylpropyl)-phthalimide.

Microwave-Assisted and Solvent-Free Methodologies

Microwave-assisted organic synthesis has emerged as a powerful technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. nih.govmdpi.com This technology has been successfully applied to the synthesis of N-substituted phthalimides, including intermediates relevant to the synthesis of N-(3-benzoylpropyl)-phthalimide. nih.govscholarsresearchlibrary.com

In one example, the microwave-assisted synthesis of an intermediate for Benazepril, which involves the N-alkylation of phthalimide, demonstrated a significant reduction in reaction time from hours to minutes. nih.gov The use of microwave irradiation at 70W facilitated a rapid and efficient reaction. nih.gov Solvent-free microwave-assisted synthesis of phthalimide has also been reported, offering an environmentally friendly approach by eliminating the need for volatile and often hazardous solvents. asianpubs.orgorganic-chemistry.org For instance, the reaction of phthalic anhydride with amines can be efficiently carried out under solvent-free conditions using a Lewis acid catalyst like TaCl5-silica gel under microwave irradiation. organic-chemistry.org

The combination of microwave heating and solvent-free conditions presents a green and efficient alternative for the synthesis of N-(3-benzoylpropyl)-phthalimide. mdpi.comasianpubs.org

Table 2: Comparison of Conventional and Microwave-Assisted Synthesis of a Phthalimide Intermediate

| Method | Reaction Time | Yield | Reference |

| Conventional Heating | 29 hours | 84% | nih.gov |

| Microwave-Assisted (70W) | 3 minutes | Similar to conventional | nih.gov |

This table highlights the drastic reduction in reaction time achieved with microwave-assisted synthesis.

Phase-Transfer Catalysis in N-Alkylation Reactions

Phase-transfer catalysis (PTC) is a valuable technique for carrying out reactions between reactants located in different immiscible phases, typically a solid and a liquid or two immiscible liquids. chemicalbull.com This methodology is particularly effective for the N-alkylation of phthalimides, where the phthalimide salt (often potassium phthalimide) is reacted with an alkyl halide. researchgate.netresearchgate.net

The synthesis of N-(3-bromopropyl)phthalimide has been studied using phase-transfer catalysis, demonstrating its utility in preparing precursors for N-(3-benzoylpropyl)-phthalimide. researchgate.net In a typical PTC setup for N-alkylation, a quaternary ammonium salt, such as tetraoctylammonium bromide, is used as the catalyst to transfer the phthalimide anion from the solid or aqueous phase to the organic phase where the alkyl halide is present. chemicalbull.comresearchgate.net This process facilitates the nucleophilic substitution reaction, leading to the formation of the N-alkylated phthalimide. chemicalbull.com The reaction can be carried out under mild conditions, and the use of PTC can lead to improved reaction rates and yields. chemicalbull.comresearchgate.net

Table 3: Components of a Typical Phase-Transfer Catalysis System for N-Alkylation of Phthalimide

| Component | Function | Example | Reference |

| Phthalimide Salt | Nucleophile | Potassium Phthalimide | researchgate.net |

| Alkyl Halide | Electrophile | 2-bromo-1-phenyl propane | researchgate.net |

| Phase-Transfer Catalyst | Transfers anion between phases | Tetraoctylammonium bromide | researchgate.net |

| Solvent | Reaction Medium | Methanol | researchgate.net |

This table outlines the key components and their roles in a phase-transfer catalyzed N-alkylation reaction.

Chemical Reactivity and Transformation Pathways of N 3 Benzoylpropyl Phthalimide

Reactivity of the Phthalimide (B116566) Core

The phthalimide group is a key functional moiety that exhibits characteristic reactivity patterns. These include reactions at the carbonyl centers, opening of the imide ring, and cleavage of the bond connecting the nitrogen to the alkyl chain.

Nucleophilic Acyl Substitution Reactions at the Carbonyl Centers

The carbonyl carbons of the phthalimide are electrophilic and can undergo nucleophilic acyl substitution. libretexts.org In this type of reaction, a nucleophile attacks one of the carbonyl carbons, leading to a tetrahedral intermediate. libretexts.orgoregonstate.edu This intermediate can then expel a leaving group to reform a carbonyl group, resulting in a substituted product. libretexts.org The reactivity of the carbonyl group can be enhanced by protonation of the acyl oxygen, which increases the electrophilicity of the carbonyl carbon. oregonstate.edu The stability of the leaving group is a crucial factor in these reactions, with better leaving groups facilitating the substitution. oregonstate.edu

Imide Ring-Opening Reactions with Various Nucleophiles

The phthalimide ring can be opened by various nucleophiles. cmu.edu This reaction provides a pathway to synthesize amide-functionalized compounds. For instance, reaction with hydrazine (B178648) can lead to ring-opened products. cmu.edu The stoichiometry of the hydrazine is important; using a half-equivalent can result in a bis-substituted product, whereas an excess of hydrazine can lead to the formation of the primary amine after subsequent hydrolysis. cmu.eduucalgary.ca Other nucleophiles like 2-aminoethanol and 2-aminoethanethiol have also been shown to effectively open the phthalimide ring, yielding corresponding phosphonates in near-quantitative yields. cmu.edu Similarly, benzylamine (B48309) in dimethylformamide (DMF) can open the phthalimide ring at room temperature to produce carboxamides. ijpsonline.com

Cleavage Strategies for the N-C(alkyl) Bond of the Phthalimide

The bond connecting the phthalimide nitrogen to the 3-benzoylpropyl side chain, the N-C(alkyl) bond, can be cleaved under specific conditions. This cleavage is a key step in the Gabriel synthesis of primary amines, where the phthalimide group serves as a protecting group for the amine. ucalgary.caorganic-chemistry.org Traditional methods for this cleavage involve hydrazinolysis (the Ing-Manske procedure) or acidic or basic hydrolysis. ucalgary.caorganic-chemistry.org Hydrazinolysis is often preferred due to its milder conditions. organic-chemistry.org More recent methods have explored alternative reagents to hydrazine, such as 1,2-diaminoethane, for a solvent-free Gabriel synthesis. beilstein-journals.org Additionally, palladium-catalyzed reactions have been developed for the selective cleavage of C(sp³)–N bonds in tertiary amines, which can be relevant for cleaving the N-C(alkyl) bond in N-substituted phthalimides under specific catalytic conditions. nih.gov

Reactivity of the 3-Benzoylpropyl Side Chain

The 3-benzoylpropyl side chain contains a ketone functional group and a propyl spacer, both of which can participate in various chemical reactions.

Reactions Involving the Ketone Functionality (e.g., Reductions, Ketal Formation, Wittig Reactions)

The ketone group in the 3-benzoylpropyl side chain is a versatile functional group that can undergo a variety of transformations.

Reductions: The ketone can be reduced to a secondary alcohol. Asymmetric hydrogenation of α-phthalimide ketones using a Ru-(C3-TunePhos) complex as a catalyst can produce enantiomerically pure amino alcohols with high enantioselectivity. nih.gov

Ketal Formation: The ketone can be protected by forming a ketal. This is typically achieved by reacting the ketone with a diol in the presence of an acid catalyst. This protection is often necessary to prevent the ketone from reacting in subsequent synthetic steps.

Wittig Reactions: The ketone can be converted to an alkene via the Wittig reaction. This involves reacting the ketone with a phosphonium (B103445) ylide.

Other Reactions: The ketone can also undergo α-hydroxylation to form an α-hydroxy ketone. organic-chemistry.org

Electrophilic Aromatic Substitution on the Benzoyl Phenyl Ring

The benzoyl phenyl ring in N-(3-benzoylpropyl)-phthalimide is a primary site for electrophilic aromatic substitution (EAS). The reactivity and regioselectivity of these reactions are governed by the electronic properties of the substituent already present on the ring, which in this case is the acetyl group attached via the carbonyl carbon.

The carbonyl group of the benzoyl moiety is a powerful electron-withdrawing group. lkouniv.ac.inmnstate.edu Through both inductive effects (due to the electronegativity of the oxygen) and resonance effects (delocalization of the ring's π-electrons into the carbonyl), it deactivates the phenyl ring towards electrophilic attack. lkouniv.ac.in This deactivation means that harsher reaction conditions (e.g., higher temperatures or stronger catalysts) are generally required compared to the substitution of benzene (B151609) itself. pdx.edu

Furthermore, the acyl group is a meta-director. The resonance structures of the carbocation intermediate (the arenium ion) formed during electrophilic attack show that placing the electrophile at the ortho or para position results in a destabilizing resonance form where a positive charge is adjacent to the partially positive carbonyl carbon. lkouniv.ac.in Attack at the meta position avoids this unfavorable arrangement, making the meta-substituted product the major isomer. lkouniv.ac.in

While specific experimental data on the electrophilic aromatic substitution of N-(3-benzoylpropyl)-phthalimide is not extensively documented, its reactivity can be reliably predicted based on these well-established principles. Common EAS reactions and their expected major products are outlined below.

| Reaction | Reagents | Typical Electrophile (E+) | Predicted Major Product |

| Nitration | Conc. HNO₃, Conc. H₂SO₄ | Nitronium ion (NO₂⁺) | N-(3-(3-nitrobenzoyl)propyl)phthalimide |

| Halogenation | Br₂, FeBr₃ or Cl₂, AlCl₃ | Bromonium (Br⁺) or Chloronium (Cl⁺) ion | N-(3-(3-bromobenzoyl)propyl)phthalimide |

| Sulfonation | Fuming H₂SO₄ (SO₃) | Sulfur trioxide (SO₃) or HSO₃⁺ | 3-(3-(phthalimido)propanoyl)benzenesulfonic acid |

| Friedel-Crafts Acylation | RCOCl, AlCl₃ | Acylium ion (RCO⁺) | Reaction is highly unlikely due to the strong deactivation of the ring. lkouniv.ac.in |

Intramolecular Cyclization and Rearrangement Studies

The structure of N-(3-benzoylpropyl)-phthalimide, with its multiple reactive sites and flexible alkyl chain, is conducive to a variety of intramolecular reactions, which can be initiated by light or heat. These transformations can lead to the formation of complex heterocyclic systems.

Photoinduced and Thermal Rearrangements

Photoinduced Reactions: N-(3-benzoylpropyl)-phthalimide possesses two primary chromophores that can absorb UV light: the phthalimide system and the benzoyl ketone. The photochemistry of N-alkylphthalimides is well-studied and often involves intramolecular hydrogen abstraction. irb.hr Upon excitation, the phthalimide carbonyl can abstract a hydrogen atom from the alkyl side chain, typically from the γ- or δ-position, to form a biradical intermediate. This can lead to cyclization or fragmentation products. irb.hrdcu.ie

However, the benzophenone-like structure of the benzoyl group is a more efficient photosensitizer. Upon irradiation, the benzoyl carbonyl is excited to a triplet state which can readily abstract a hydrogen atom from the alkyl chain. In N-(3-benzoylpropyl)-phthalimide, the most favorable pathway is the abstraction of a γ-hydrogen atom from the propyl chain via a stable six-membered transition state (a Norrish Type II reaction). This process generates a 1,4-biradical intermediate. This biradical can then undergo cyclization to form a cyclobutanol (B46151) derivative or cleave (a Yang cyclization) to produce an alkene and an enol, which would tautomerize to a ketone.

Table of Potential Photoinduced Rearrangement Products

| Initiating Chromophore | Proposed Intermediate | Potential Product(s) | Reaction Type |

| Benzoyl Ketone | 1,4-Biradical | 1-phenyl-1-(2-(1,3-dioxoisoindolin-2-yl)ethyl)cyclobutanol | Intramolecular γ-H abstraction and cyclization |

| Benzoyl Ketone | 1,4-Biradical | N-(3-oxo-3-phenylpropyl)phthalimide + Ethene (from cleavage) | Fragmentation (unlikely without a secondary cleavage) |

| Phthalimide Carbonyl | 1,5-Biradical | Dihydro-1H-pyrrolo[2,1-a]isoindole-dione derivative | Intramolecular δ-H abstraction and cyclization |

Thermal Rearrangements: Thermal rearrangements of N-(3-benzoylpropyl)-phthalimide are less predictable without specific experimental study. High temperatures could potentially induce cleavage of the C-N or C-C bonds in the propyl chain. However, specific concerted rearrangements like those seen in other systems (e.g., Cope or Claisen rearrangements) are not applicable to this molecule's ground state structure. mdpi.comfrontiersin.org Any observed reaction would likely proceed through radical mechanisms initiated by homolytic bond cleavage at elevated temperatures.

Cyclocondensation Reactions Involving Proximal Functionalities

Intramolecular cyclocondensation reactions offer a pathway to form new ring systems by connecting two different parts of the molecule. In N-(3-benzoylpropyl)-phthalimide, a plausible cyclocondensation involves the formation of an enolate at the carbon alpha to the benzoyl carbonyl, which can then act as a nucleophile.

Under basic conditions, a proton can be abstracted from the α-carbon of the propanone moiety. The resulting enolate can then attack one of the electrophilic carbonyl carbons of the phthalimide ring. This type of intramolecular aldol-like addition would lead to a new five- or six-membered ring fused to the isoindolinone system. Such transformations involving phthalimides have been reported, for example, in Mukaiyama-type aldol (B89426) cyclizations to form fused lactam systems. nih.gov

The likely reaction pathway would involve the following steps:

Enolate Formation: A suitable base (e.g., LDA, NaH) removes a proton from the carbon atom adjacent to the benzoyl group (the α-carbon).

Intramolecular Nucleophilic Attack: The newly formed enolate attacks one of the two carbonyl carbons of the phthalimide group.

Cyclization and Dehydration: The initial adduct, a hydroxylactam, may be stable or may undergo subsequent dehydration (loss of water) to form a more conjugated, unsaturated system. nih.gov

This pathway would result in the formation of a complex, polycyclic lactam structure. The regioselectivity of the attack on one of the two phthalimide carbonyls would be influenced by steric and electronic factors.

Advanced Structural and Conformational Analysis

High-Resolution Nuclear Magnetic Resonance Spectroscopy for Comprehensive Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the structure of organic molecules in solution. It provides detailed information about the chemical environment of magnetically active nuclei, such as ¹H and ¹³C. While a complete high-resolution NMR dataset for Phthalimide (B116566), N-(3-benzoylpropyl)- is not widely published, the expected spectral features can be inferred from the analysis of its constituent parts: the phthalimide group and the 3-benzoylpropyl chain.

A standard ¹H NMR spectrum would be expected to show distinct signals for the aromatic protons of the phthalimide and benzoyl groups, as well as for the aliphatic protons of the propyl chain. The chemical shifts of these protons would be influenced by their local electronic environments, and the splitting patterns (multiplicity) would reveal the number of adjacent protons, thus providing connectivity information. Similarly, a ¹³C NMR spectrum would display unique resonances for each carbon atom in the molecule, including the characteristic carbonyl carbons of the phthalimide and ketone groups.

To unambiguously assign all proton and carbon signals and to elucidate the complete bonding network and spatial arrangement of the molecule, a suite of multi-dimensional NMR experiments is essential.

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are spin-spin coupled, typically those on adjacent carbon atoms. For Phthalimide, N-(3-benzoylpropyl)-, COSY would be instrumental in tracing the connectivity of the propyl chain protons and confirming the relative positions of protons on the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates the chemical shifts of protons directly attached to carbon atoms. It is a powerful tool for assigning the carbon signals based on the previously assigned proton signals.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is unique in that it provides information about the spatial proximity of protons, regardless of whether they are bonded. This is particularly useful for determining the preferred conformation of the molecule in solution. For Phthalimide, N-(3-benzoylpropyl)-, NOESY could reveal interactions between the protons of the benzoylpropyl chain and the phthalimide ring, offering insights into the molecule's three-dimensional folding.

| Technique | Information Provided | Expected Correlations for Phthalimide, N-(3-benzoylpropyl)- |

| COSY | ¹H-¹H correlations through bonds (typically 2-3 bonds) | Correlations between adjacent protons in the propyl chain (-CH₂-CH₂-CH₂-); correlations between ortho-protons on the aromatic rings. |

| HSQC | Direct ¹H-¹³C correlations (one bond) | Correlation of each proton signal with its directly attached carbon atom. |

| HMBC | Long-range ¹H-¹³C correlations (2-4 bonds) | Correlations from the N-CH₂ protons to the phthalimide carbonyl carbons; correlations from the benzoyl CH₂ protons to the ketone carbonyl carbon. |

| NOESY | ¹H-¹H correlations through space | Potential correlations between the propyl chain protons and the aromatic protons of the phthalimide or benzoyl groups, indicating conformational preferences. |

The flexibility of the 3-benzoylpropyl chain suggests that Phthalimide, N-(3-benzoylpropyl)- may exist as a mixture of different conformers in solution. Variable temperature (VT) NMR is a powerful technique for studying these dynamic processes. By recording NMR spectra at different temperatures, it is possible to observe changes in the chemical shifts, coupling constants, and line shapes of the signals. At low temperatures, the interconversion between conformers may slow down sufficiently on the NMR timescale to allow for the observation of distinct signals for each conformer. As the temperature is raised, the rate of interconversion increases, leading to the coalescence of these signals into a time-averaged spectrum. Analysis of VT-NMR data can provide thermodynamic parameters for the conformational equilibrium, such as the enthalpy and entropy differences between the conformers.

Vibrational Spectroscopy

Vibrational spectroscopy, which includes Fourier Transform Infrared (FTIR) and Raman spectroscopy, provides information about the vibrational modes of a molecule. These techniques are particularly useful for identifying the functional groups present in a molecule.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes (stretching, bending, etc.). The resulting spectrum is a plot of absorbance or transmittance versus wavenumber. Each functional group has a characteristic absorption frequency, making FTIR an excellent tool for qualitative analysis. For Phthalimide, N-(3-benzoylpropyl)-, the FTIR spectrum would be expected to show characteristic absorption bands for the various functional groups present.

The following table summarizes the expected characteristic FTIR absorption bands for Phthalimide, N-(3-benzoylpropyl)-.

| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Phthalimide C=O | Asymmetric stretching | ~1770 |

| Phthalimide C=O | Symmetric stretching | ~1715 |

| Benzoyl C=O | Stretching | ~1685 |

| Aromatic C-H | Stretching | 3100-3000 |

| Aliphatic C-H | Stretching | 3000-2850 |

| Aromatic C=C | In-ring stretching | 1600-1450 |

| C-N | Stretching | 1300-1000 |

Raman spectroscopy is a light scattering technique that provides information complementary to FTIR spectroscopy. While FTIR relies on changes in the dipole moment during a vibration, Raman spectroscopy depends on changes in the polarizability. Therefore, vibrations that are weak or absent in the FTIR spectrum may be strong in the Raman spectrum, and vice versa. For Phthalimide, N-(3-benzoylpropyl)-, the symmetric vibrations of the aromatic rings and the C=C bonds are expected to show strong Raman signals. This technique would be particularly useful for analyzing the skeletal vibrations of the molecule.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions. It provides information about the molecular weight of a compound and can also be used to deduce its structure by analyzing the fragmentation patterns of the molecular ion. For Phthalimide, N-(3-benzoylpropyl)-, the nominal molecular weight is 293.31 g/mol . High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule with high accuracy.

In a typical electron ionization (EI) mass spectrum, the molecule would be expected to produce a molecular ion peak (M⁺) at m/z 293. Subsequent fragmentation would likely involve the cleavage of the bonds in the 3-benzoylpropyl chain, leading to the formation of characteristic fragment ions. For example, cleavage of the bond between the nitrogen and the propyl chain could lead to the formation of a phthalimide radical cation. Another likely fragmentation pathway would be the loss of the benzoyl group. Analysis of these fragmentation patterns can provide valuable confirmation of the proposed structure.

The following table lists some of the expected key fragment ions in the mass spectrum of Phthalimide, N-(3-benzoylpropyl)-.

| m/z | Proposed Fragment |

| 293 | [M]⁺ (Molecular ion) |

| 147 | [Phthalimide]⁺ |

| 105 | [Benzoyl]⁺ |

| 77 | [Phenyl]⁺ |

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interactions

Furthermore, X-ray crystallography provides invaluable information about how molecules are arranged in the crystal lattice, revealing the nature and geometry of intermolecular interactions. cam.ac.uk For phthalimide-containing compounds, these interactions are often significant and can include:

π-π Stacking: The aromatic rings of the phthalimide and benzoyl groups can stack on top of each other, an interaction that helps to stabilize the crystal structure. researchgate.net

Hydrogen Bonding: Although "Phthalimide, N-(3-benzoylpropyl)-" does not have traditional hydrogen bond donors (like O-H or N-H), weak C-H···O hydrogen bonds can form between the hydrogen atoms on the propyl chain or aromatic rings and the oxygen atoms of the carbonyl groups. libretexts.orgharvard.eduakademisains.gov.my

The study of crystal structures of related phthalimide derivatives often reveals the formation of dimers or more extended supramolecular assemblies through these intermolecular forces. researchgate.net While a specific crystal structure for "Phthalimide, N-(3-benzoylpropyl)-" was not found, the principles of X-ray crystallography and the observed interactions in similar molecules provide a strong basis for understanding its solid-state behavior. muni.cz

| Interaction Type | Structural Features Involved | Significance in Crystal Packing |

| π-π Stacking | Phthalimide ring, Benzoyl ring | Major contributor to the stabilization of the crystal lattice. |

| C-H···O Hydrogen Bonds | C-H bonds of the propyl chain and aromatic rings with carbonyl oxygens | Directs the relative orientation of neighboring molecules. |

| van der Waals Forces | All atoms in the molecule | Contributes to the overall cohesive energy of the crystal. |

This table summarizes the expected intermolecular interactions that would be revealed by an X-ray crystallographic study of Phthalimide, N-(3-benzoylpropyl)-.

Computational and Theoretical Investigations of N 3 Benzoylpropyl Phthalimide

Electronic Structure and Molecular Geometry Studies

The fundamental understanding of a molecule's reactivity, stability, and physical properties begins with the characterization of its electronic structure and three-dimensional geometry. Computational chemistry provides powerful tools to model these aspects with high accuracy.

Density Functional Theory (DFT) Calculations for Optimized Structures and Energetics

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. This method is used to determine the most stable arrangement of atoms in a molecule, known as the optimized geometry. The process involves finding the minimum energy structure on the potential energy surface.

For a molecule like N-(3-benzoylpropyl)-phthalimide, a typical DFT calculation would employ a functional, such as B3LYP, and a basis set, for instance, 6-311++G(d,p). The functional approximates the exchange-correlation energy, a key component of the total electronic energy, while the basis set describes the atomic orbitals. The output of such a calculation provides the precise bond lengths, bond angles, and dihedral angles of the molecule in its ground state. Furthermore, the calculation yields the total electronic energy, which is crucial for comparing the relative stabilities of different isomers or conformers.

Table 1: Hypothetical Optimized Geometric Parameters for N-(3-benzoylpropyl)-Phthalimide (Calculated at the B3LYP/6-311++G(d,p) level)

| Parameter | Value |

| Bond Lengths (Å) | |

| C=O (Phthalimide) | 1.22 |

| C-N (Phthalimide) | 1.40 |

| N-C (Propyl) | 1.47 |

| C=O (Benzoyl) | 1.24 |

| C-C (Aromatic) | 1.39 |

| Bond Angles (°) ** | |

| C-N-C (Phthalimide) | 111.0 |

| N-C-C (Propyl) | 112.5 |

| C-C-C (Benzoyl) | 120.0 |

| Dihedral Angles (°) ** | |

| C-N-C-C (Propyl Chain) | 175.0 |

| C-C-C=O (Benzoyl) | -15.0 |

Note: The data in this table is hypothetical and serves as an illustration of the typical output from a DFT calculation. Actual values would be derived from a specific computational study.

Frontier Molecular Orbital (HOMO-LUMO) Analysis

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals (FMOs) that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The HOMO is the orbital from which an electron is most likely to be donated, representing the molecule's ability to act as a nucleophile. Conversely, the LUMO is the orbital to which an electron is most likely to be accepted, indicating its electrophilic character.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a significant parameter. A small energy gap suggests that the molecule can be easily excited, indicating higher chemical reactivity and lower kinetic stability. For N-(3-benzoylpropyl)-phthalimide, the HOMO is expected to be localized on the more electron-rich parts of the molecule, such as the benzoyl group or the phthalimide (B116566) ring, while the LUMO would be distributed over the electron-deficient centers. The analysis of these orbitals provides insights into potential reaction sites and the molecule's electronic transition properties.

Table 2: Hypothetical Frontier Molecular Orbital Energies for N-(3-benzoylpropyl)-Phthalimide

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -1.8 |

| HOMO-LUMO Gap | 4.7 |

Note: The data in this table is hypothetical. The actual energy values would be determined from a quantum chemical calculation.

Spectroscopic Property Prediction

Computational methods are invaluable for predicting and interpreting spectroscopic data, providing a powerful synergy with experimental techniques.

Computational Prediction of NMR Chemical Shifts and Coupling Constants

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for structure elucidation in organic chemistry. Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts with considerable accuracy. The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, is a popular approach for calculating NMR shielding tensors, which are then converted into chemical shifts relative to a standard reference like tetramethylsilane (B1202638) (TMS).

By calculating the NMR spectra for different possible isomers or conformers of N-(3-benzoylpropyl)-phthalimide, a direct comparison with experimental data can confirm the correct structure. The prediction of coupling constants, which provide information about the connectivity and spatial relationships between atoms, further aids in the complete assignment of NMR spectra.

Theoretical Vibrational Frequencies and Their Correlation with Experimental Data

Infrared (IR) and Raman spectroscopy probe the vibrational modes of a molecule. DFT calculations can compute these vibrational frequencies, providing a theoretical vibrational spectrum. Each calculated frequency corresponds to a specific type of molecular motion, such as the stretching of a C=O bond or the bending of a C-H bond.

Comparing the theoretical vibrational spectrum with an experimental one is a common practice for several reasons. It helps in the assignment of the observed absorption bands to specific vibrational modes. Discrepancies between the calculated and experimental frequencies can often be resolved by applying a scaling factor to the theoretical values, which accounts for the approximations in the computational method and the anharmonicity of the vibrations.

Conformational Analysis and Energy Landscapes

The flexible propyl chain in N-(3-benzoylpropyl)-phthalimide allows for the existence of multiple conformations, each with a different spatial arrangement of the atoms and a corresponding energy. A conformational analysis aims to identify the most stable conformers and to understand the energy barriers between them.

This is typically achieved by systematically rotating the rotatable bonds in the molecule and calculating the energy at each step. The resulting data can be plotted as a potential energy surface or a conformational energy landscape. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. Understanding the conformational preferences is crucial as the geometry of the molecule can significantly influence its biological activity and physical properties. For N-(3-benzoylpropyl)-phthalimide, the relative orientation of the phthalimide and benzoyl groups would be a key focus of such an analysis.

Molecular Mechanics and Dynamics Simulations for Conformational Preferences

The conformational landscape of N-(3-benzoylpropyl)-phthalimide is dictated by the rotational freedom around the single bonds of the propyl chain linking the phthalimide and benzoyl moieties. Molecular mechanics (MM) force fields, such as AMBER or CHARMM, could be employed to rapidly explore the potential energy surface and identify low-energy conformers. These methods calculate the steric energy of a molecule based on bond lengths, bond angles, torsional angles, and non-bonded interactions.

A systematic conformational search would likely reveal several stable conformers, characterized by different spatial arrangements of the phthalimide and phenyl rings. The relative energies of these conformers would indicate their population distribution at a given temperature.

To further investigate the dynamic nature of these conformations, molecular dynamics (MD) simulations would be invaluable. MD simulations model the movement of atoms over time, providing a more realistic representation of the molecule's behavior in solution or in the solid state. An MD simulation would illustrate the transitions between different conformational states and the flexibility of the propyl chain.

Table 1: Hypothetical Low-Energy Conformers of N-(3-benzoylpropyl)-phthalimide from Molecular Mechanics

| Conformer | Dihedral Angle (N-C-C-C) (°) | Dihedral Angle (C-C-C-C=O) (°) | Relative Energy (kcal/mol) | Key Feature |

| 1 | ~60 (gauche) | ~180 (anti) | 0.0 | Extended chain |

| 2 | ~180 (anti) | ~60 (gauche) | 0.5 | Folded structure |

| 3 | ~60 (gauche) | ~60 (gauche) | 1.2 | Compact conformation |

Note: This table is a hypothetical representation of potential results from a molecular mechanics study and is intended for illustrative purposes, as specific literature data for N-(3-benzoylpropyl)-phthalimide is not available.

Intramolecular Interactions and Their Influence on Conformation

The conformational preferences of N-(3-benzoylpropyl)-phthalimide are significantly influenced by a variety of non-covalent intramolecular interactions. These subtle forces, though weak individually, collectively play a crucial role in stabilizing specific three-dimensional structures.

Key potential intramolecular interactions include:

Dipole-Dipole Interactions: The carbonyl groups in both the phthalimide and benzoyl moieties create significant dipole moments. The relative orientation of these dipoles in different conformers would affect their stability.

n-π Interactions: In certain folded geometries, the lone pair of electrons on the nitrogen atom of the phthalimide group could interact with the π-system of the benzoyl ring. researchgate.net Such n-π interactions are known to influence the conformation of other phthalimide derivatives. researchgate.netnih.gov

Computational methods like Quantum Theory of Atoms in Molecules (QTAIM) and Natural Bond Orbital (NBO) analysis could be used to identify and quantify these weak interactions, providing a deeper understanding of their role in dictating the molecule's preferred shape.

Table 2: Potential Intramolecular Interactions in N-(3-benzoylpropyl)-phthalimide

| Interaction Type | Interacting Groups | Estimated Energy (kcal/mol) | Conformer |

| π-π Stacking | Phthalimide ring and Benzoyl ring | 1-3 | Folded |

| n-π Interaction | Phthalimide Nitrogen and Benzoyl ring | 0.5-1.5 | Folded |

| Dipole-Dipole | Phthalimide C=O and Benzoyl C=O | 0.2-1.0 | Varies |

Note: This table presents potential interactions and their estimated energies based on general chemical principles, as specific computational data for N-(3-benzoylpropyl)-phthalimide is not available in the searched literature.

Reaction Mechanism Elucidation via Computational Modeling

Computational modeling is a powerful tool for elucidating the mechanisms of chemical reactions. For N-(3-benzoylpropyl)-phthalimide, theoretical calculations could be used to investigate various potential transformations. For instance, the well-known Gabriel synthesis involves the nucleophilic substitution of an alkyl halide by the phthalimide anion. While this is a synthetic route to related compounds, computational studies could model the reaction pathway, identify the transition state, and calculate the activation energy for the formation of N-(3-benzoylpropyl)-phthalimide itself.

Furthermore, the reactivity of the benzoyl group, such as its reduction or its participation in condensation reactions, could be explored. DFT calculations would be particularly suitable for this purpose, as they provide a good balance between accuracy and computational cost for studying electronic structure and reactivity. By mapping the potential energy surface for a given reaction, researchers can identify the most likely mechanism and predict the reaction kinetics.

For example, a computational study on the hydrolysis of the phthalimide group could provide insights into the stability of the molecule under different pH conditions. Such a study would involve modeling the attack of a water molecule or a hydroxide (B78521) ion on one of the carbonyl carbons, followed by the breaking of the C-N bond.

Role of N 3 Benzoylpropyl Phthalimide As a Synthetic Building Block

Precursor in the Synthesis of Complex Amines

N-(3-benzoylpropyl)-phthalimide serves as a key precursor for the synthesis of complex primary amines, most notably through the well-established Gabriel synthesis. libretexts.orgbyjus.com This method provides a reliable route to primary amines by avoiding the common issue of over-alkylation that can occur when using ammonia (B1221849) directly. masterorganicchemistry.com The phthalimide (B116566) group acts as a masked form of a primary amine, allowing for the introduction of the aminopropyl moiety into various molecular frameworks.

The deprotection of the phthalimide group in N-(3-benzoylpropyl)-phthalimide to unveil the primary amine can be accomplished through several methods. The classical approach involves hydrazinolysis, where treatment with hydrazine (B178648) hydrate (B1144303) cleaves the phthalimide ring to release the desired amine and form a stable phthalhydrazide (B32825) byproduct. byjus.commasterorganicchemistry.com Alternative and often milder deprotection conditions have also been developed to accommodate sensitive functional groups within the target molecule. organic-chemistry.orgchemicalbook.comresearchgate.net These methods include treatment with sodium borohydride (B1222165) followed by an acid workup, or the use of aqueous methylamine. organic-chemistry.orgresearchgate.net

A significant application of this synthetic strategy is the preparation of 4-amino-1-phenyl-1-butanone, a gamma-aminobutyric acid (GABA) analogue. GABA is a major inhibitory neurotransmitter in the central nervous system, and its analogues are of considerable interest in medicinal chemistry for their potential therapeutic applications, including as anticonvulsants and anxiolytics. wikipedia.orgbrieflands.comnih.gov The synthesis of such complex amines from N-(3-benzoylpropyl)-phthalimide highlights its utility in constructing molecules with potential biological activity.

Table 1: Deprotection Methods for Phthalimides

| Reagent(s) | Conditions | Byproduct | Reference |

| Hydrazine hydrate (NH₂NH₂) | Reflux in ethanol | Phthalhydrazide | masterorganicchemistry.com |

| Sodium borohydride (NaBH₄), then Acetic Acid | Two-stage, one-flask | Phthalide | organic-chemistry.org |

| Methylamine (CH₃NH₂) (40% aqueous) | Aqueous conditions | N-methylphthalamic acid | researchgate.net |

Intermediate for Diversified Ketone-Containing Compounds

The benzoylpropyl side chain of N-(3-benzoylpropyl)-phthalimide contains a ketone functionality that can be chemically modified to generate a diverse array of ketone-containing compounds. youtube.com This ketone group can undergo a variety of classical carbonyl reactions, allowing for the introduction of new functional groups and the extension of the carbon skeleton.

For instance, the carbonyl group can be reduced to a secondary alcohol using reducing agents such as sodium borohydride. This transformation introduces a hydroxyl group, which can then be further functionalized. Alternatively, the ketone can participate in condensation reactions, such as the aldol (B89426) condensation or the Wittig reaction, to form new carbon-carbon bonds and create more complex molecular structures.

Furthermore, the ketone can be a site for the introduction of heteroatoms. For example, it can be converted to an oxime, which can then be rearranged via the Beckmann rearrangement to yield an amide. These transformations demonstrate the potential of N-(3-benzoylpropyl)-phthalimide as a versatile intermediate for the synthesis of a wide range of structurally diverse molecules where the ketone functionality serves as a key handle for molecular elaboration.

Table 2: Potential Reactions of the Ketone Group in N-(3-benzoylpropyl)-phthalimide

| Reaction Type | Reagent(s) | Product Functional Group |

| Reduction | NaBH₄ | Secondary Alcohol |

| Wittig Reaction | Ylide (e.g., Ph₃P=CH₂) | Alkene |

| Aldol Condensation | Aldehyde/Ketone, Base/Acid | β-Hydroxy Ketone |

| Reductive Amination | Amine, Reducing Agent (e.g., NaBH₃CN) | Amine |

| Oxime Formation | Hydroxylamine (NH₂OH) | Oxime |

Scaffold for Multicomponent Reactions in Organic Synthesis

Multicomponent reactions (MCRs) are powerful tools in organic synthesis that allow for the formation of complex products from three or more starting materials in a single synthetic operation. nih.gov N-(3-benzoylpropyl)-phthalimide is a prime candidate to act as a scaffold in such reactions, primarily due to the presence of the ketone functionality. nih.govorganic-chemistry.org

In particular, the ketone group can participate in isocyanide-based MCRs like the Passerini and Ugi reactions. baranlab.orgresearchgate.netnih.gov In a Passerini three-component reaction, a ketone, a carboxylic acid, and an isocyanide react to form an α-acyloxy carboxamide. organic-chemistry.org In the context of N-(3-benzoylpropyl)-phthalimide, the ketone on the side chain could react with a suitable carboxylic acid and isocyanide to generate a more complex molecule with a newly formed ester and amide linkage at the α-position to the phenyl group.

Similarly, in an Ugi four-component reaction, a ketone, a primary amine, a carboxylic acid, and an isocyanide combine to yield an α-acylamino carboxamide. The ketone of N-(3-benzoylpropyl)-phthalimide could serve as the carbonyl component in this reaction, leading to the rapid assembly of a highly functionalized molecule. The use of N-(3-benzoylpropyl)-phthalimide as a scaffold in MCRs offers a highly efficient strategy for generating molecular diversity and accessing complex molecular architectures from simple starting materials. organic-chemistry.orgbeilstein-journals.org

Table 3: Potential Multicomponent Reactions Involving N-(3-benzoylpropyl)-phthalimide

| Reaction Name | Components | Key Product Linkages |

| Passerini Reaction | Ketone, Carboxylic Acid, Isocyanide | Ester, Amide |

| Ugi Reaction | Ketone, Amine, Carboxylic Acid, Isocyanide | Amide, Amide |

Application in the Construction of Macrocyclic or Polycyclic Systems

N-(3-benzoylpropyl)-phthalimide and its derivatives are valuable building blocks for the construction of macrocyclic and polycyclic systems. rsc.orgnih.gov The bifunctional nature of this molecule, with the phthalimide group at one end and the reactive ketone at the other, allows for its incorporation into larger ring structures through various cyclization strategies.

One notable application involves the use of a closely related compound, N-(3-bromopropyl)phthalimide, in the synthesis of macrocyclic ligands. westminster.ac.uk In this work, the bromopropyl group is used to alkylate a macrocyclic amine, demonstrating the utility of the N-propylphthalimide unit in constructing large, functionalized ring systems. By analogy, N-(3-benzoylpropyl)-phthalimide could be modified at the ketone position to introduce a reactive group that could then participate in an intramolecular cyclization with a suitable partner attached to the phthalimide ring or an external reagent to form a macrocycle.

Furthermore, the phthalimide moiety itself can be a precursor to polycyclic structures. For example, intramolecular Friedel-Crafts type reactions or other cyclization reactions involving the aromatic ring of the phthalimide group can lead to the formation of fused heterocyclic systems. organic-chemistry.orgresearchgate.net The propyl chain in N-(3-benzoylpropyl)-phthalimide provides the necessary tether length and flexibility to facilitate such intramolecular cyclizations, opening avenues to novel polycyclic scaffolds. researchgate.netmdpi.comresearchgate.netrsc.org

Q & A

What are the established synthetic routes for N-(3-benzoylpropyl)phthalimide, and how do reaction conditions influence yield and purity?

Basic Research Question

N-(3-Benzoylpropyl)phthalimide can be synthesized via a two-step process:

Gabriel Synthesis : React phthalimide potassium salt with 1,3-dibromopropane to form N-(3-bromopropyl)phthalimide .

Benzoylation : Substitute the bromine atom with a benzoyl group using benzoyl chloride in the presence of a base (e.g., NaH) in anhydrous DMF or THF under inert atmosphere.

Key Factors :

- Temperature control (60–80°C for benzoylation) to minimize side reactions.

- Solvent polarity (DMF enhances nucleophilicity of intermediates).

- Purification via recrystallization (e.g., ethanol/water) or column chromatography (silica gel, ethyl acetate/hexane) .

How can researchers address discrepancies in reported melting points for N-(3-benzoylpropyl)phthalimide derivatives?

Data Contradiction Analysis

Discrepancies in melting points (e.g., 71–74°C for intermediates like N-(3-bromopropyl)phthalimide ) may arise from:

- Polymorphism : Different crystalline forms due to solvent used in recrystallization.

- Purity : Impurities from incomplete benzoylation or residual solvents.

Methodology : - Use differential scanning calorimetry (DSC) for precise thermal analysis.

- Validate purity via HPLC (C18 column, acetonitrile/water mobile phase) or ¹H/¹³C NMR .

What mechanistic insights explain the hydrolysis kinetics of N-(3-benzoylpropyl)phthalimide under varying pH conditions?

Advanced Research Question

The hydrolysis of phthalimide derivatives is influenced by:

- Neighboring Group Effects : The benzoyl group may stabilize transition states via resonance or steric hindrance.

- pH-Dependent Pathways :

- Alkaline Conditions : Base-catalyzed cleavage of the imide ring.

- Acidic Conditions : Protonation of the carbonyl oxygen, accelerating nucleophilic attack.

Experimental Design :

- Conduct pH-rate profiling (pH 2–12) with UV-Vis or LC-MS monitoring.

- Isotope studies (D₂O) to identify general acid/base catalysis .

How does the benzoyl moiety in N-(3-benzoylpropyl)phthalimide influence its electronic properties and reactivity in cross-coupling reactions?

Advanced Research Question

The benzoyl group introduces:

- Electron-Withdrawing Effects : Reduces electron density at the phthalimide nitrogen, altering nucleophilic substitution rates.

- Steric Effects : Hinders access to the reactive site in Suzuki-Miyaura or Buchwald-Hartwig couplings.

Methodology : - Compare reaction rates with analogs (e.g., N-(3-alkylpropyl)phthalimide) using kinetic studies.

- Computational analysis (DFT) to map charge distribution and transition states .

What crystallographic techniques are suitable for resolving the structure of N-(3-benzoylpropyl)phthalimide and its intermediates?

Basic Research Question

Single-crystal X-ray diffraction (SCXRD) is optimal for structural elucidation:

- Sample Preparation : Grow crystals via slow evaporation (solvent: chloroform/ethanol).

- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K.

- Refinement : Full-matrix least-squares methods (e.g., SHELXL) to determine bond lengths/angles and confirm the benzoyl group’s orientation .

How can N-(3-benzoylpropyl)phthalimide serve as a precursor for bioactive molecule synthesis?

Applied Research Question

This compound is a versatile intermediate for:

- Anticancer Agents : Coupling with triazoles via click chemistry to enhance cytotoxicity .

- Antimicrobials : Functionalization with selenium or fluorine moieties (e.g., using PhSe−Na+ or fluorinated reagents) .

Methodology : - Click chemistry (CuAAC): React with azides under Cu(I) catalysis.

- Purify products via flash chromatography and validate bioactivity via in vitro assays .

What strategies mitigate side reactions during the benzoylation of N-(3-bromopropyl)phthalimide?

Experimental Design Focus

Common side reactions include over-benzoylation or ester formation. Mitigation strategies:

- Controlled Stoichiometry : Use 1.1 equivalents of benzoyl chloride to limit di-benzoylation.

- Low Temperature : Maintain 0–5°C during benzoyl chloride addition.

- Inert Atmosphere : Use N₂/Ar to prevent moisture-induced hydrolysis .

How do solvent effects impact the photophysical properties of N-(3-benzoylpropyl)phthalimide in photoredox catalysis?

Advanced Research Question

In photoredox applications (e.g., Ru(bpy)₃²⁺-mediated reactions):

- Polar Solvents : Acetonitrile increases excited-state lifetime by stabilizing charge-separated intermediates.

- Quenching Mechanisms : Benzoyl groups may act as electron acceptors, altering redox potentials.

Methodology : - UV-Vis spectroscopy to assess absorption maxima (λmax) in different solvents.

- Cyclic voltammetry to determine oxidation/reduction potentials .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.